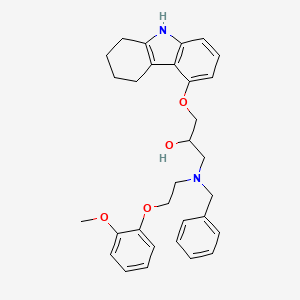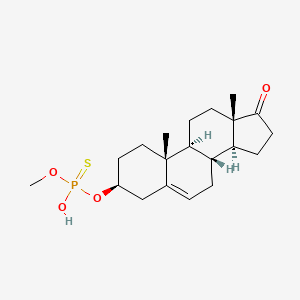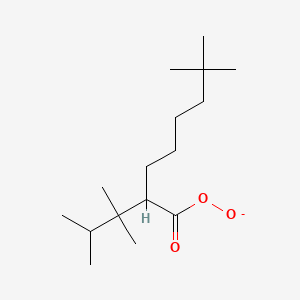
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol: is a synthetic compound that belongs to the class of beta-blockers. It is a derivative of Carvedilol, which is widely used for the treatment of hypertension and heart failure. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a tetrahydroisoquinoline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the tetrahydroisoquinoline core.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Benzyl 6,7,8,9-Tetrahydro Carvedilol can undergo oxidation reactions, where the tetrahydroisoquinoline ring is oxidized to form a quinoline derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bonds in the aromatic ring are hydrogenated.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
Chemistry: N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of beta-blockers on cellular processes. It serves as a model compound to investigate the interaction of beta-blockers with biological targets.
Medicine: this compound is studied for its potential therapeutic effects. As a derivative of Carvedilol, it is investigated for its efficacy in treating cardiovascular diseases such as hypertension and heart failure.
Industry: In the pharmaceutical industry, this compound is used in the development of new beta-blocker medications. Its unique properties make it a candidate for drug formulation and testing.
Mécanisme D'action
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol exerts its effects by blocking beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and heart failure. The molecular targets include beta-1 and beta-2 adrenergic receptors. The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects.
Comparaison Avec Des Composés Similaires
Carvedilol: The parent compound, widely used for treating hypertension and heart failure.
Propranolol: Another beta-blocker used for similar therapeutic purposes.
Metoprolol: A selective beta-1 blocker used in the treatment of cardiovascular diseases.
Uniqueness: N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is unique due to the presence of the benzyl group and the tetrahydroisoquinoline structure. These structural features contribute to its distinct pharmacological properties, such as enhanced beta-blocking activity and antioxidant effects.
Propriétés
IUPAC Name |
1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-4,7-11,14-17,24,32,34H,5-6,12-13,18-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDXKHYNAUXFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=C(N4)CCCC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747139 |
Source


|
| Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329616-22-9 |
Source


|
| Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)




![(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol](/img/new.no-structure.jpg)

![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)



